![molecular formula C5H9Br2NO2 B6315838 t-Butyl dibromocarbamate, 95% CAS No. 358365-86-3](/img/structure/B6315838.png)
t-Butyl dibromocarbamate, 95%
Overview
Description
T-Butyl dibromocarbamate, also known as t-Butyl N,N-dibromocarbamate, is a white solid used as a building block in organic synthesis. It is derived from carbamic acid .
Synthesis Analysis
T-Butyl N,N-dibromocarbamate can be readily obtained in high yield by bromination of crude t-butyl carbamate contaminated with ca. 10% of an unidentified impurity . The reaction is carried out at room temperature by adding bromine to the aqueous solution of t-butyl carbamate containing 10% excess of potassium carbonate .Molecular Structure Analysis
The X-ray structure of a similar compound, tert-butyl carbazate, was determined for the first time . There are four independent molecules that form a repeat unit packed in the crystal in alternating pairs with orthogonal orientation and further joined into infinite chains by hydrogen bonding .Chemical Reactions Analysis
The addition of t-butyl N,N-dibromocarbamate to a variety of terminal alkenes has been studied . The reaction was spontaneously initiated and proceeded smoothly in refluxing dichloromethane . The N-bromo adducts, formed upon addition, could be reduced in situ with aqueous sodium sulfite to give the corresponding 2-bromo-N-Boc-amines .Physical And Chemical Properties Analysis
While specific physical and chemical properties of t-Butyl dibromocarbamate were not found in the search results, it is known that carbamates are stable and well known . They are formally derived from carbamic acid and include organic compounds formally obtained by replacing one or more of the hydrogen atoms by other organic functional groups .Scientific Research Applications
Organic Synthesis
Tert-butyl N,N-dibromocarbamate can be used in organic synthesis . It has unique structural features and wide applications, making it a valuable compound in organic synthesis .
Nitration Reactions
This compound can be used in nitration reactions of alkane, alkene, alkyne, and aromatic compounds . Nitration is a fundamental process in organic chemistry, where a nitro group is added to a molecule.
Nitrosylation Reactions
Tert-butyl N,N-dibromocarbamate can be used in nitrosylation and sequential nitrosylation reactions . Nitrosylation is a process where a nitrosyl group is introduced into a molecule.
Source of Nitrogen and Oxygen
In certain reactions, this compound can be used as a source of nitrogen and oxygen . This is particularly useful in reactions where these elements need to be introduced in a controlled manner.
Duplex-forming Ability Enhancement
Research indicates that certain modifications with N-tert-butylguanidine or N-tert-butyl-N’-methylguanidine can significantly increase the RNA-binding affinity . While it’s not directly mentioned, similar compounds to Tert-butyl N,N-dibromocarbamate might have potential in this area.
Potential Use in Drug Development
While not directly mentioned, compounds similar to Tert-butyl N,N-dibromocarbamate have been used in the development of drugs . Given its chemical properties, it’s possible that Tert-butyl N,N-dibromocarbamate could have applications in this field.
Mechanism of Action
Mode of Action
It’s known that carbamates typically work by interacting with their targets and causing conformational changes . These changes can affect the normal functioning of the target, leading to various downstream effects.
Biochemical Pathways
Carbamates are generally involved in a wide range of biochemical processes, including enzyme inhibition and protein binding .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The interaction of carbamates with their targets can lead to a variety of cellular responses, depending on the specific target and the nature of the interaction .
Future Directions
While specific future directions for t-Butyl dibromocarbamate were not found in the search results, it is clear that carbamates and related compounds continue to be of interest in the field of organic chemistry. They are used in a variety of reactions and the development of new synthetic procedures and applications is an ongoing area of research .
properties
IUPAC Name |
tert-butyl N,N-dibromocarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br2NO2/c1-5(2,3)10-4(9)8(6)7/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXLLRXVLYZWSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201282293 | |
Record name | 1,1-Dimethylethyl N,N-dibromocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
358365-86-3 | |
Record name | 1,1-Dimethylethyl N,N-dibromocarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=358365-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N,N-dibromocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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